molecular formula C76H106N18O19S2 B3276811 (D-Phe7)-Somatostatin-14 CAS No. 64813-74-7

(D-Phe7)-Somatostatin-14

Cat. No. B3276811
CAS RN: 64813-74-7
M. Wt: 1639.9 g/mol
InChI Key: XWJDVNOOYSANGI-UCHMZRFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Phe7)-Somatostatin-14 is an analog of the hormone somatostatin. It is used in research and has been shown to have anti-inflammatory properties . It is also used as an antagonist for α-melanocyte-stimulating hormone (α-MSH) .


Synthesis Analysis

The synthesis of a series of analogs of BIM-23052, which contains halogenated Phe residues, was reported using the standard solid-phase peptide method Fmoc/OtBu-strategy . Another study synthesized a novel series of cyclic melanocyte-stimulating hormone (MSH) analogues and tested their binding properties on cells transiently expressing the human melanocortin1 (MC1), MC3, MC4, and MC5 receptors .

Scientific Research Applications

Anti-Inflammatory Effects

Appetite Regulation

Research has explored the peptide’s impact on appetite:

Skin Disorders

The peptide’s role in skin health has been investigated:

Mechanism of Action

Target of Action

(D-Phe7)-Somatostatin-14, also known as Afamelanotide, is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) that acts as a non-selective full agonist of melanocortin receptors . The primary targets of this compound are the melanocortin receptors MC1, MC3, MC4, and MC5 . These receptors play a crucial role in various physiological functions, including pigmentation, energy homeostasis, and immune response.

Mode of Action

Afamelanotide interacts with its targets, the melanocortin receptors, by binding to them and activating them . This interaction triggers a cascade of intracellular events that lead to various physiological responses. For instance, activation of MC1 receptors leads to increased production of melanin, contributing to skin pigmentation .

Biochemical Pathways

The activation of melanocortin receptors by Afamelanotide affects several biochemical pathways. For example, it can stimulate the production of melanin, a pigment that protects the skin from ultraviolet radiation .

Pharmacokinetics

The pharmacokinetics of Afamelanotide involves its absorption, distribution, metabolism, and excretion (ADME). It is administered subcutaneously and has full bioavailability . The compound is detectable in peripheral plasma for up to 10 days after a single implant containing 20 mg

Result of Action

The activation of melanocortin receptors by Afamelanotide leads to several molecular and cellular effects. One of the most notable effects is the stimulation of melanin production, which results in skin pigmentation . This can be beneficial in conditions like erythropoietic protoporphyria, where it can help prevent phototoxicity . Moreover, it has been shown to restore the defective proliferative capability of certain keratinocytes .

Future Directions

Recent studies have highlighted the potential of (D-Phe7)-Somatostatin-14 and its analogs in various applications. For instance, one study discussed the potential of selective photothermal therapy of tumors . Another study highlighted the potential of the Phe-Phe motif for peptide self-assembly in nanomedicine . These findings suggest promising future directions for the use of (D-Phe7)-Somatostatin-14 and its analogs in medical and scientific research.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53+,54-,55-,56-,57-,58-,59+,62-,63-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJDVNOOYSANGI-UCHMZRFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H106N18O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1639.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(D-Phe7)-Somatostatin-14
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(D-Phe7)-Somatostatin-14
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(D-Phe7)-Somatostatin-14
Reactant of Route 4
(D-Phe7)-Somatostatin-14
Reactant of Route 5
(D-Phe7)-Somatostatin-14
Reactant of Route 6
(D-Phe7)-Somatostatin-14

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